molecular formula C18H17ClN2O2S B215522 3-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}ethyl)-4(3H)-quinazolinone

3-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}ethyl)-4(3H)-quinazolinone

Cat. No. B215522
M. Wt: 360.9 g/mol
InChI Key: VDKRAUDXFAINPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}ethyl)-4(3H)-quinazolinone is a chemical compound with significant research applications. It is a synthetic quinazolinone derivative that has been studied for its potential use as an anti-cancer agent. The compound is known by its chemical name, which is often abbreviated as CEP-701.

Mechanism of Action

CEP-701 works by binding to the ATP-binding site of receptor tyrosine kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This disrupts the signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
CEP-701 has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CEP-701 has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen.

Advantages and Limitations for Lab Experiments

One of the advantages of CEP-701 is its specificity for receptor tyrosine kinases, which makes it a potentially effective anti-cancer agent with fewer side effects than traditional chemotherapy drugs. However, one limitation of CEP-701 is its poor solubility in water, which can make it difficult to administer in clinical settings.

Future Directions

There are several potential future directions for research on CEP-701. One area of interest is the development of more effective delivery methods, such as nanoparticle-based drug delivery systems, to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with CEP-701. Finally, there is ongoing research into the use of CEP-701 in combination with other anti-cancer agents to improve its efficacy.

Synthesis Methods

The synthesis of CEP-701 involves several steps, starting with the reaction of 4-chlorophenyl isothiocyanate with 2-aminoethanol to produce 2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}ethanamine. The resulting compound is then reacted with 2-cyanophenylacetylene in the presence of a palladium catalyst to form 3-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}ethyl)-4(3H)-quinazolinone.

Scientific Research Applications

CEP-701 has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the activity of several receptor tyrosine kinases, including FLT3, KIT, and PDGFR. These kinases are often overexpressed in cancer cells and play a crucial role in tumor growth and progression. By inhibiting their activity, CEP-701 has the potential to slow or stop the growth of cancer cells.

properties

Product Name

3-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}ethyl)-4(3H)-quinazolinone

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

3-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O2S/c19-14-5-7-15(8-6-14)24-12-11-23-10-9-21-13-20-17-4-2-1-3-16(17)18(21)22/h1-8,13H,9-12H2

InChI Key

VDKRAUDXFAINPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCSC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.